2-((Trimethylsilyl)ethynyl)pyridin-4-amine
Overview
Description
2-((Trimethylsilyl)ethynyl)pyridin-4-amine is a chemical compound with the molecular formula C10H14N2Si. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyridin-4-amine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)ethynyl)pyridin-4-amine typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling method used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere, usually under nitrogen or argon gas .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-((Trimethylsilyl)ethynyl)pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-((Trimethylsilyl)ethynyl)pyridin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Trimethylsilyl)ethynyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl moiety provides a site for further functionalization, making the compound a versatile scaffold for the development of new molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-((Trimethylsilyl)ethynyl)pyridin-3-amine
- 4-((Trimethylsilyl)ethynyl)aniline
- 2-((Trimethylsilyl)ethynyl)pyridine
Uniqueness
Compared to similar compounds, 2-((Trimethylsilyl)ethynyl)pyridin-4-amine offers unique advantages due to its specific structural features. The position of the ethynyl group on the pyridine ring provides distinct reactivity patterns, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
2-(2-trimethylsilylethynyl)pyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)7-5-10-8-9(11)4-6-12-10/h4,6,8H,1-3H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIUOOOAJWBBRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=CC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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